molecular formula C10H7F2NO2 B1530456 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid CAS No. 1329166-91-7

4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid

Cat. No. B1530456
CAS RN: 1329166-91-7
M. Wt: 211.16 g/mol
InChI Key: OUFNNKHIQRIZGJ-UHFFFAOYSA-N
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Description

4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular formula of 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid is C10H7F2NO2 . Its InChI code is 1S/C10H7F2NO2/c1-13-3-2-5-7(13)4-6(11)8(9(5)12)10(14)15/h2-4H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid is a yellow to brown solid . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

1. Inhibitors of E. coli MurD Ligase “4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid” can be used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase. These inhibitors are crucial in the development of antibacterial agents since MurD ligase is an essential enzyme involved in the peptidoglycan biosynthesis of bacterial cell walls .

2. Interleukin-2 Inducible T Cell Kinase Inhibitors This compound is also a reactant in the synthesis of indolylindazoles and indolylpyrazolopyridines, which act as interleukin-2 inducible T cell kinase inhibitors. Such inhibitors have potential applications in treating autoimmune diseases and certain types of cancer by modulating the immune response .

Hedgehog Pathway Inhibitors

Another application involves the preparation of amide conjugates with ketoprofen, which serve as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway. This pathway is implicated in various developmental processes, and its dysregulation can lead to cancer .

Anti-HIV Agents

Indole derivatives have been reported to show activity against HIV-1. Molecular docking studies suggest that certain novel indolyl and oxochromenyl xanthenone derivatives exhibit anti-HIV properties, indicating potential research applications for “4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid” in this field as well .

Anti-inflammatory Agents

The compound has potential application in developing anti-inflammatory agents due to its structural similarity to other indole derivatives that have shown significant COX inhibitory activity and anti-inflammatory effects in vivo .

Cancer Treatment

Indole derivatives are increasingly being studied for their application in treating cancer cells. Their biological activity against various disorders makes them attractive candidates for developing new therapeutic agents .

Safety and Hazards

The safety information available indicates that 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

Indoles, including 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid, have significant potential in the development of new drugs and treatments due to their biological activity . Future research will likely continue to explore the synthesis of indole derivatives and their potential applications in medicine .

properties

IUPAC Name

4,6-difluoro-1-methylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-13-3-2-5-7(13)4-6(11)8(9(5)12)10(14)15/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFNNKHIQRIZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C(=C(C=C21)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233401
Record name 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1329166-91-7
Record name 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1329166-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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